molecular formula C17H22FN3 B5735874 1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine

1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine

Cat. No.: B5735874
M. Wt: 287.37 g/mol
InChI Key: SRJVREYBKYZWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine, also known as FPMP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained attention in the scientific community due to its potential use in the development of therapeutic drugs for various medical conditions.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is not fully understood. However, it is believed to modulate the activity of neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This modulation can result in changes in mood, behavior, and cognition.
Biochemical and Physiological Effects
Studies have shown that this compound can produce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an improvement in mood and a reduction in anxiety. It has also been shown to enhance cognitive function, including memory and learning. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has several advantages as a research tool. It has a high affinity for several receptors in the brain, making it a useful compound for studying the function of these receptors. Additionally, it has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, this compound also has some limitations. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on the brain can be complex and difficult to study.

Future Directions

There are several future directions for research on 1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine. One potential area of study is the development of therapeutic drugs based on this compound. By understanding its mechanism of action and its effects on the brain, researchers may be able to develop drugs that can treat a range of psychiatric and neurological disorders. Additionally, research on this compound may lead to a better understanding of the function of neurotransmitter receptors in the brain, which could have implications for the development of new drugs for other medical conditions.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine involves the reaction between 1-methyl-1H-pyrrole-2-carboxaldehyde and 4-fluorobenzylamine in the presence of a reducing agent. The reaction yields this compound as the final product. This synthesis method has been reported in several research articles and has been optimized for greater yield and purity.

Scientific Research Applications

1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for several receptors in the brain, including the serotonin receptor, dopamine receptor, and adrenergic receptor. These receptors are involved in the regulation of mood, behavior, and cognition, making this compound a potential candidate for the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3/c1-19-8-2-3-17(19)14-21-11-9-20(10-12-21)13-15-4-6-16(18)7-5-15/h2-8H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJVREYBKYZWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.